Tolamolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tolamolol implique plusieurs étapes clés :

Formation de l'intermédiaire : L'étape initiale implique la réaction du 3-méthylphénol avec l'épichlorhydrine pour former le 3-(3-méthylphénoxy)-1,2-époxypropane.

Amination : L'intermédiaire est ensuite mis à réagir avec l'éthylènediamine pour produire le 4-(2-{[2-hydroxy-3-(3-méthylphénoxy)propyl]amino}éthoxy)benzamide.

Formation du produit final : La dernière étape implique la réaction de l'amine avec le chlorure de benzoyle pour donner le this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les techniques courantes incluent l'extraction par solvant, l'extraction en phase solide et la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le tolamolol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et des agents halogénants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les alcools et les composés aromatiques substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des bêtabloquants et de leurs interactions.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Industrie : Utilisé dans le développement de nouveaux antagonistes des récepteurs bêta-adrénergiques et de médicaments connexes.

Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-1 du cœur. Cela conduit à une diminution de la fréquence cardiaque et de la contractilité myocardique, réduisant ainsi le débit cardiaque et la pression artérielle. Les cibles moléculaires comprennent les récepteurs bêta-1 adrénergiques, et les voies impliquées sont principalement liées à l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

Pharmacokinetics of Tolamolol

Pharmacokinetic studies have shown that this compound undergoes a biphasic decline in plasma concentration after administration. Following intravenous injection of 20 mg, the half-lives were determined to be approximately 7 minutes for the initial phase and 2.5 hours for the terminal phase. The clearance rate from the bloodstream ranges between 0.8 to 1.41 min−1 .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Initial Phase Half-Life | 7 minutes |

| Terminal Phase Half-Life | 2.5 hours |

| Clearance Rate | 0.8 - 1.41 min−1 |

| Volume of Distribution | 220.1 L |

| Oral Administration Half-Life | 1.8 hours |

Cardiovascular Conditions

This compound is primarily indicated for the management of hypertension and angina pectoris. Its beta-blocking action helps reduce heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease.

Asthma Considerations

A significant concern with beta-adrenergic antagonists is their potential to exacerbate asthma symptoms. A network meta-analysis indicated that while some beta-blockers are associated with increased asthma attacks, tolomolol has shown a relatively lower risk profile in this regard compared to others like propranolol .

Case Study: Propranolol-Induced Urticaria

In a documented case, a patient developed urticaria as a side effect of propranolol treatment. Switching to this compound resulted in successful management without adverse effects, demonstrating its utility as an alternative beta-blocker for patients with sensitivities .

Other Applications

This compound has also been explored as adjunctive therapy in treating gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome, although further research is needed to establish its efficacy in these areas .

Research Findings and Insights

Recent studies have focused on the comparative effectiveness of various beta-blockers, including this compound, in different patient populations. The findings suggest that tolomolol may offer advantages in specific clinical scenarios due to its pharmacokinetic profile and lower incidence of adverse respiratory effects.

Table 2: Comparative Effectiveness of Beta-Blockers

| Beta-Blocker | Risk of Asthma Exacerbation | Efficacy in Hypertension |

|---|---|---|

| This compound | Low | Effective |

| Propranolol | High | Effective |

| Atenolol | Moderate | Effective |

| Bisoprolol | Low | Effective |

Mécanisme D'action

Tolamolol exerts its effects by blocking beta adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, thereby reducing cardiac output and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparaison Avec Des Composés Similaires

Composés similaires

Propranolol : Un autre bêtabloquant ayant des utilisations thérapeutiques similaires, mais qui diffère par sa non-sélectivité pour les récepteurs bêta.

Atenolol : Un bêtabloquant sélectif bêta-1 avec une durée d'action plus longue que le tolamolol.

Métoprolol : Similaire à l'aténolol, mais avec des propriétés pharmacocinétiques différentes.

Unicité du this compound

Le this compound est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe p-carbamoylphénoxyéthyle, qui contribue à sa cardio-sélectivité et à ses effets membranaires réduits .

Activité Biologique

Tolamolol is a selective beta-adrenergic antagonist primarily used in the management of cardiovascular conditions, particularly hypertension and certain types of arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenergic blocker, selectively antagonizing the beta-1 adrenergic receptors primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, which collectively reduce cardiac output and lower blood pressure. The compound also exhibits some degree of beta-2 receptor activity, which can influence peripheral vascular resistance and bronchial tone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

- Absorption : Following oral administration, this compound is rapidly absorbed with an average volume of distribution of approximately 220.1 L.

- Half-life : The plasma half-life after intravenous administration is biphasic, with initial and terminal half-lives of 7 minutes and 2.5 hours respectively. After oral dosing, the half-life is approximately 1.8 hours .

- Clearance : The clearance rate ranges from 0.8 to 1.41 L/min .

Clinical Efficacy

Cardiovascular Effects

This compound has been shown to effectively reduce exercise-induced tachycardia and ST-segment depression in patients with ischemic heart disease. In a study involving healthy subjects, intravenous administration resulted in a significant reduction in maximum exercise heart rate from 32 beats/min at 2 hours post-administration to 19 beats/min at 8 hours .

Asthma Exacerbation Risk

A notable concern with beta-blockers is their potential to exacerbate asthma symptoms. A meta-analysis indicated that non-selective beta-blockers are associated with a higher risk of asthma attacks compared to selective agents like this compound. In particular, oral timolol was found to have a risk ratio (RR) of 3.35 for asthma exacerbations compared to placebo, while selective agents showed lower risks .

Case Studies

Study on Arrhythmias

In a controlled study involving canine models, this compound was administered at doses ranging from 5 to 20 mg/kg. It successfully reversed ouabain-induced ventricular tachycardia in four out of nine experiments, demonstrating its antiarrhythmic properties .

Chronic Obstructive Pulmonary Disease (COPD)

A subgroup analysis evaluating the use of cardioselective beta-blockers like this compound in patients with COPD revealed mixed results regarding exacerbation risks. While some studies indicated potential benefits in patients with comorbid cardiovascular conditions, caution was advised due to the risk of bronchospasm associated with beta-blockade .

Summary of Biological Activities

| Activity | Effect/Outcome |

|---|---|

| Beta-adrenergic blockade | Reduces heart rate and myocardial contractility |

| Antiarrhythmic effects | Reverses ventricular tachycardia |

| Asthma exacerbation risk | Lower risk compared to non-selective agents |

| Pharmacokinetics | Biphasic elimination; rapid absorption |

Propriétés

Numéro CAS |

38103-61-6 |

|---|---|

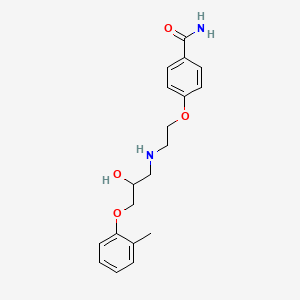

Formule moléculaire |

C19H24N2O4 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23) |

Clé InChI |

SKQDKFOTIPJUSV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

SMILES canonique |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

Key on ui other cas no. |

38103-61-6 |

Synonymes |

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide tolamolol tolamolol monohydrochloride, (+-)-isomer tolamolol sulfate, (+-)-isomer tolamolol, (+-)-isomer tolamolol, (R)-isomer tolamolol, (S)-isomer totamidol UK 6558-01 UK-6558-01 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.